Luliconazole

Catalog No.
S533779
CAS No.
187164-19-8
M.F
C14H9Cl2N3S2
M. Wt
354.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luliconazole

CAS Number

187164-19-8

Product Name

Luliconazole

IUPAC Name

(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

Molecular Formula

C14H9Cl2N3S2

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1

InChI Key

YTAOBBFIOAEMLL-REQDGWNSSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

(2E)-((4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene)(1H-imidazol-1-yl)acetonitrile, 4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene-1-imidazolylacetonitrile, Lulicon, luliconazole, NND 502, NND-502, NND502

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl

The exact mass of the compound Luliconazole is 352.96149 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

  • Researchers are investigating how Luliconazole works on a cellular level to kill fungi. It belongs to a class of antifungal medications called azoles, but its specific mechanism of action differs slightly. Like other azoles, Luliconazole disrupts the fungus's ability to produce ergosterol, a vital component of its cell wall. However, the exact steps involved are still being elucidated [].

In Vitro Studies

  • Scientists are conducting laboratory experiments (in vitro) to assess Luliconazole's effectiveness against various fungal strains. These studies help determine its potential range of activity and identify any emerging fungal resistance [].

Animal Studies

  • In vivo studies using animal models are being conducted to evaluate Luliconazole's efficacy and safety in treating fungal infections. These studies provide valuable insights before researchers can move on to human trials [].

Future Directions

  • Research on Luliconazole is ongoing, with scientists exploring its potential applications beyond topical treatments. For example, studies are underway to investigate its effectiveness against fungal nail infections (onychomycosis) [].

Luliconazole is a novel antifungal agent belonging to the imidazole class, primarily utilized for treating superficial fungal infections. Its molecular formula is C14H9Cl2N3S2C_{14}H_{9}Cl_{2}N_{3}S_{2} with a molecular weight of approximately 354.28 g/mol. The compound is characterized by its unique structure, which allows it to penetrate the nail bed effectively, making it suitable for treating onychomycosis (fungal nail infections) as well as other dermatophyte infections such as tinea pedis (Athlete's foot) and tinea cruris (jock itch) .

Luliconazole acts by inhibiting the enzyme 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway []. Ergosterol is a vital component of the fungal cell wall. By inhibiting its production, Luliconazole weakens the fungal cell wall, leading to fungal cell death [].

. A notable method includes the reaction of specific precursors under controlled conditions using potassium hydroxide in dimethyl sulfoxide. This process allows for the formation of luliconazole through a series of steps that ensure the correct stereochemistry and functional groups are present .

Example Synthesis Reaction

  • Starting Materials: Appropriate imidazole derivatives and chlorinated compounds.
  • Reaction Conditions: Typically involves heating and stirring in an organic solvent.
  • Purification: The product is purified through recrystallization or chromatography.

Luliconazole exhibits broad-spectrum antifungal activity against dermatophytes, yeasts, and some molds. Its mechanism of action is primarily through the alteration of fungal cell membrane integrity due to ergosterol synthesis inhibition. Clinical studies have demonstrated its efficacy in treating skin infections with minimal adverse effects, making it a preferred choice for topical antifungal therapy . The drug is also noted for its high protein binding in plasma (>99%), which may influence its pharmacokinetics .

Luliconazole is primarily used in dermatology for:

  • Treating tinea pedis (Athlete's foot).
  • Treating tinea cruris (jock itch).
  • Treating tinea corporis (ringworm).
  • Addressing onychomycosis due to its ability to penetrate keratin-rich tissues .

It is available as a topical cream formulation (1% concentration) and has shown effectiveness with once-daily application over a short treatment duration.

Luliconazole shares similarities with other antifungal agents, particularly within the azole class. Here are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
KetoconazoleImidazoleInhibits ergosterol synthesisBroad-spectrum but less effective against nail infections
ItraconazoleTriazoleInhibits ergosterol synthesisSystemic use; effective against systemic mycoses
ClotrimazoleImidazoleInhibits ergosterol synthesisCommonly used for topical applications
FluconazoleTriazoleInhibits ergosterol synthesisEffective against Candida species

Uniqueness of Luliconazole: Unlike many other azoles, luliconazole has demonstrated superior efficacy in penetrating keratinous tissues, making it particularly effective for nail infections . Additionally, luliconazole's low systemic absorption minimizes potential side effects compared to systemic azoles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

352.9614950 Da

Monoisotopic Mass

352.9614950 Da

Heavy Atom Count

21

Appearance

Off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RE91AN4S8G

Drug Indication

Luliconazole is indicated for the treatment of interdigital tinea pedis, tinea cruris, or tinea corporis infections caused by Trichophyton rubrum and Epidermophyton floccosum.

Drug Classes

Breast Feeding; Lactation; Antifungal Agents; Anti-Infective Agents

Pharmacology

Luliconazole kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes.

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC18 - Luliconazole

Mechanism of Action

The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes.

Other CAS

187164-19-8

Absorption Distribution and Excretion

Although luliconazole is administered topically, clinical studies have shown that after the first dose in patients with tina pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD).
The route of elimination of luliconazole has yet to be determined.
The volume of distribution was not quantified.
The clearance of luliconazole has yet to be determined.

Metabolism Metabolites

The metabolism of luliconazole has yet to be determined.

Wikipedia

Luliconazole

Biological Half Life

The half life of luliconazole has yet to be determined.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Luliconazole cream (Luzu) for tinea infections. Med Lett Drugs Ther. 2014 Jun 23;56(1445):50-1. PubMed PMID: 24956308.
2: Gupta AK, Cvetković D, Abramovits W, Vincent KD. LUZU (luliconazole) 1% cream. Skinmed. 2014 Mar-Apr;12(2):90-3. PubMed PMID: 24933846.
3: Wiederhold NP, Fothergill AW, McCarthy DI, Tavakkol A. Luliconazole Demonstrates Potent In Vitro Activity against Dermatophytes Recovered from Patients with Onychomycosis. Antimicrob Agents Chemother. 2014 Jun;58(6):3553-3555. Epub 2014 Apr 7. PubMed PMID: 24709260.
4: Scher RK, Nakamura N, Tavakkol A. Luliconazole: a review of a new antifungal agent for the topical treatment of onychomycosis. Mycoses. 2014 Jul;57(7):389-93. doi: 10.1111/myc.12168. Epub 2014 Mar 12. PubMed PMID: 24621346.
5: Jones TM, Jarratt MT, Mendez-Moguel I, Paz N, Grekin SK, Cognata Smith C, Kaur M. A randomized, multicenter, double-blind, vehicle-controlled study evaluating the efficacy and safety of luliconazole cream 1% once daily for 7 days in patients aged ≥ 12 years with tinea cruris. J Drugs Dermatol. 2014 Jan;13(1):32-8. PubMed PMID: 24385117.
6: Jarratt M, Jones T, Kempers S, Rich P, Morton K, Nakamura N, Tavakkol A. Luliconazole for the treatment of interdigital tinea pedis: A double-blind, vehicle-controlled study. Cutis. 2013 Apr;91(4):203-10. PubMed PMID: 23763082.
7: Jones T, Tavakkol A. Safety and tolerability of luliconazole solution 10-percent in patients with moderate to severe distal subungual onychomycosis. Antimicrob Agents Chemother. 2013 Jun;57(6):2684-9. doi: 10.1128/AAC.02370-12. Epub 2013 Apr 1. PubMed PMID: 23545529; PubMed Central PMCID: PMC3716121.
8: Jerajani H, Janaki C, Kumar S, Phiske M. Comparative assessment of the efficacy and safety of sertaconazole (2%) cream versus terbinafine cream (1%) versus luliconazole (1%) cream in patients with dermatophytoses: a pilot study. Indian J Dermatol. 2013 Jan;58(1):34-8. doi: 10.4103/0019-5154.105284. PubMed PMID: 23372210; PubMed Central PMCID: PMC3555370.
9: Koga H, Nanjoh Y, Kaneda H, Yamaguchi H, Tsuboi R. Short-term therapy with luliconazole, a novel topical antifungal imidazole, in guinea pig models of tinea corporis and tinea pedis. Antimicrob Agents Chemother. 2012 Jun;56(6):3138-43. doi: 10.1128/AAC.05255-11. Epub 2012 Mar 5. PubMed PMID: 22391525; PubMed Central PMCID: PMC3370799.
10: Ghannoum MA, Long L, Kim HG, Cirino AJ, Miller AR, Mallefet P. Efficacy of terbinafine compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model. Med Mycol. 2010 May;48(3):491-7. doi: 10.3109/13693780903373811. PubMed PMID: 20370362.

Explore Compound Types